AE0047 Hydrochloride
Description
AE0047 Hydrochloride is a dihydropyridine-derived calcium channel antagonist with the chemical name 4-(4-benzhydrylpiperazino)phenethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate dihydrochloride. It exhibits slow onset and long-lasting hypotensive effects, making it a candidate for research in hypertensive diseases and stroke prevention . Preclinical studies in stroke-prone spontaneously hypertensive rats (SHR-SP) demonstrated that this compound (1–3 mg/kg/day) significantly suppressed stroke incidence and mortality while preserving hemodynamic stability in critical organs (brain, heart, kidneys) .
Structure
2D Structure
Properties
IUPAC Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKGFDAQKCYYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922006 | |
| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133743-71-2, 116308-56-6 | |
| Record name | Watanidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133743-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Watanipidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116308566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[4-(Diphenylmethyl)piperazin-1-yl]phenyl}ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steric and Electronic Considerations
The bulky tert-butyl groups at positions 3 and 5 of AE0047’s dihydropyridine ring necessitate careful selection of catalysts and reaction temperatures to prevent steric hindrance. Microwave-assisted synthesis could enhance reaction rates while maintaining regioselectivity.
Purification and Scalability
Chromatographic purification of intermediates may be required to achieve the high purity (>98%) necessary for pharmacological use. Patent CN102311362A demonstrates the efficacy of hot ethanol recrystallization for isolating hydrochloride salts, a method adaptable to AE0047’s synthesis.
Pharmacological Validation and Synthesis Correlation
AE0047’s nanomolar binding affinity implies stringent quality control during synthesis. Impurities exceeding 0.1% could alter calcium channel binding kinetics, as evidenced by its IC50 of 0.26 nM in rat cardiac membranes. Batch consistency is further critical given its dose-dependent antihypertensive effects (Table 1).
Table 1: In Vivo Efficacy of AE0047 Hydrochloride in SHRSP Models
| Dose (mg/kg) | Systolic BP Reduction (%) | Endothelial Function Improvement |
|---|---|---|
| 1 | 18 ± 3 | Partial |
| 3 | 34 ± 5 | Significant |
Data adapted from MedChemExpress (2025).
Industrial and Environmental Considerations
Adopting solvent recovery systems, as outlined in Patent CN102311362A, could reduce ethanol consumption by 40% in large-scale AE0047 production. Additionally, substituting traditional acid chlorides with hydrogen chloride gas during esterification minimizes corrosive waste.
Chemical Reactions Analysis
Types of Reactions
AE0047 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cardiovascular Research
AE0047 Hydrochloride is recognized for its role as a calcium channel blocker, which influences vascular smooth muscle contraction and cardiac function. Studies have shown that it can lead to vasodilation, thereby reducing blood pressure in hypertensive models.
- Mechanism of Action : AE0047 inhibits calcium influx through L-type calcium channels, which is crucial for muscle contraction.
- Case Study : In a study involving spontaneously hypertensive rats, AE0047 demonstrated significant reductions in systolic blood pressure compared to control groups .
Renal Function Studies
Research indicates that this compound also plays a role in renal physiology. Its effects on renal blood flow and glomerular filtration rate (GFR) have been extensively documented.
- Renal Proximal Tubule Focus : Investigations have highlighted AE0047's impact on renal proximal tubules, suggesting it may enhance renal function under certain pathological conditions .
- Data Table : Below is a summary of findings from various studies assessing AE0047's impact on renal function:
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Kusaka et al. | Spontaneously Hypertensive Rats | Reduced renal vascular resistance |
| Nomura et al. | Anesthetized Rats | Improved GFR and renal blood flow |
Treatment of Hypertension
Given its vasodilatory effects, this compound has potential applications in treating hypertension. Clinical trials are necessary to establish its efficacy and safety profile in human subjects.
- Ongoing Research : Current studies focus on the long-term effects of AE0047 on blood pressure control and overall cardiovascular health.
Potential in Heart Failure Management
AE0047's ability to modulate calcium channels may also make it beneficial in managing heart failure, where calcium handling is often impaired.
- Case Study : Preliminary data suggests that AE0047 can improve cardiac output in animal models of heart failure, warranting further investigation into its therapeutic potential .
Safety and Side Effects
While this compound shows promise in various applications, understanding its safety profile is crucial:
- Adverse Effects : Common side effects associated with calcium channel blockers include hypotension, dizziness, and peripheral edema.
- Monitoring Requirements : Patients receiving AE0047 will require regular monitoring of blood pressure and renal function to mitigate risks.
Mechanism of Action
AE0047 Hydrochloride exerts its effects by blocking calcium channels, specifically the L-type calcium channels. This inhibition reduces calcium influx into cells, leading to vasodilation and decreased blood pressure . The compound also has protective effects against ischemic damage by reducing calcium overload in neurons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Nicardipine
Nicardipine, a dihydropyridine calcium antagonist, is clinically used for hypertension and angina. However, in a 12-week SHR-SP study, nicardipine (10 mg/kg/day) failed to prevent stroke or mortality despite partial blood pressure control.
Hydralazine
Hydralazine, a direct vasodilator, suppressed hypertension at 10 mg/kg/day but failed to prevent stroke-related mortality in 50% of SHR-SP subjects. It exacerbated hemodynamic instability, including elevated total peripheral resistance, unlike AE0047, which maintained balanced vascular resistance and organ perfusion .
Tabulated Comparison
| Parameter | AE0047 Hydrochloride | Nicardipine | Hydralazine |
|---|---|---|---|
| Mechanism | Calcium channel antagonist | Calcium channel antagonist | Vasodilator |
| Effective Dose (SHR-SP) | 3 mg/kg/day | 10 mg/kg/day | 10 mg/kg/day |
| Stroke Prevention | 100% efficacy | Limited efficacy | No efficacy |
| Survival Rate | 100% | <50% | 50% |
| Hemodynamic Stability | Preserved cardiac output, organ blood flow | Reduced cardiac output | Increased peripheral resistance |
| Clinical Status | Preclinical research | Approved for clinical use | Approved for clinical use |
Table 1: Comparative efficacy and hemodynamic profiles of this compound, nicardipine, and hydralazine in SHR-SP models .
Key Differentiators
- Target Specificity : AE0047’s unique dihydropyridine structure may confer T-type calcium channel selectivity, though this requires further validation .
- Hemodynamic Preservation : Unlike nicardipine and hydralazine, AE0047 prevents compensatory rises in peripheral resistance and maintains organ perfusion, critical for stroke prevention .
- Dose Efficiency : AE0047 achieves therapeutic effects at lower doses (3 mg/kg/day) compared to nicardipine (10 mg/kg/day), suggesting superior potency .
Biological Activity
AE0047 Hydrochloride is a compound recognized for its significant biological activity, primarily as a calcium channel antagonist. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
This compound is a derivative of dihydropyridine and functions primarily as a calcium channel blocker. It exhibits a high affinity for calcium channels in cardiac tissues, which is crucial for regulating cardiovascular function.
The primary mechanism through which AE0047 exerts its effects involves the inhibition of calcium ion influx through voltage-gated calcium channels. This action results in vasodilation and a decrease in cardiac contractility, making it beneficial in managing conditions such as hypertension and angina.
- Binding Affinity : AE0047 inhibits [^3H]nimodipine binding to rat cardiac membrane homogenate with an IC50 value of 0.26 nM, indicating a potent interaction with calcium channels .
Biological Activity and Pharmacological Effects
This compound has been studied for various biological activities:
- Antihypertensive Effects : Clinical studies have demonstrated that AE0047 can significantly lower blood pressure without causing reflex tachycardia, which is often a side effect of other antihypertensive agents .
- Cardiovascular Protection : In animal models, AE0047 has shown protective effects against cerebrovascular lesions and may reduce the risk of atherosclerosis by lowering plasma cholesterol levels .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antihypertensive | Significant reduction in blood pressure |
| Cardiac Protection | Prevents cerebrovascular lesions |
| Lipid Lowering | Decreases cholesterol and triglyceride levels |
| Calcium Channel Blockade | High affinity with IC50 = 0.26 nM |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical settings:
- Clinical Trials : In double-blind studies involving patients with essential hypertension, AE0047 demonstrated a gradual onset of action with sustained hypotensive effects over time, distinguishing it from other rapid-acting agents .
- Animal Studies : Research on cholesterol-fed rabbits indicated that AE0047 not only lowered blood pressure but also exhibited anti-atherosclerotic properties, suggesting its potential role in preventing cardiovascular diseases .
- Comparative Studies : When compared to other calcium channel blockers, AE0047 showed lower incidences of adverse effects such as reflex tachycardia, making it a safer alternative for long-term management of hypertension .
Q & A
Q. What is the mechanistic role of AE0047 Hydrochloride in calcium channel modulation, and how does this inform experimental models for hypertension research?
this compound is a calcium channel blocker that selectively inhibits voltage-dependent calcium channels, reducing intracellular Ca²⁺ influx in vascular smooth muscle cells. This mechanism lowers vascular resistance, making it relevant for hypertension models . To validate its activity, researchers should:
- Use in vitro electrophysiological assays (e.g., patch-clamp) to measure Ca²⁺ current inhibition in isolated cells.
- Employ in vivo hypertensive rodent models (e.g., spontaneously hypertensive rats) to assess blood pressure modulation.
- Compare potency with reference compounds like Amlodipine (L-type blocker) or ACT-709478 (T-type blocker) to contextualize selectivity .
Q. How can researchers verify the purity and stability of this compound in experimental settings?
- Purity Verification : Use HPLC with UV detection (≥98% purity threshold as per MedChemExpress specifications) .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via mass spectrometry for decomposition products.
- Storage : Store lyophilized powder at -20°C, and prepare fresh DMSO stock solutions to avoid hydrolysis .
Q. What literature search strategies are recommended to contextualize this compound within calcium channel research?
- Use PubMed and Scopus with keywords: "this compound," "calcium channel blocker," "hypertension," and "T-type/L-type channels."
- Prioritize primary sources (e.g., Journal of Pharmacology and Experimental Therapeutics) over vendor catalogs.
- Cross-reference clinical trial databases (ClinicalTrials.gov ) to identify gaps, as AE0047 has no reported clinical development .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy and toxicity?
- In Vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (MTT) and calcium imaging. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).
- In Vivo : Apply factorial design (e.g., 3×3 matrix) to test multiple doses (0.1–10 mg/kg) and administration routes (oral, intravenous). Monitor hemodynamic parameters and organ toxicity histologically .
- Data Contradictions : If results conflict with literature (e.g., higher potency than Amlodipine), re-examine assay conditions (e.g., ion concentration, voltage protocols) .
Q. What methodologies resolve discrepancies in this compound’s selectivity profile across calcium channel subtypes?
- Channel Subtype Profiling : Use transfected HEK293 cells expressing Cav3.2 (T-type) or Cav1.2 (L-type) channels. Measure inhibition via whole-cell patch-clamp.
- Off-Target Screening : Test against related ion channels (e.g., Na⁺, K⁺) using radioligand binding assays.
- Computational Modeling : Perform molecular docking with Cryo-EM structures of calcium channels to identify binding site interactions .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling improve translational research for this compound?
- PK Studies : Quantify plasma/tissue concentrations via LC-MS/MS after single-dose administration. Calculate AUC, Cmax, and half-life.
- PD Integration : Link PK data to blood pressure changes using Hill equation models.
- Species Scaling : Apply allometric scaling from rodents to humans, noting limitations due to AE0047’s lack of clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
